N,N'-dicycloheptylpyridine-2,6-dicarboxamide
Overview
Description
N,N’-dicycloheptylpyridine-2,6-dicarboxamide is a compound that belongs to the family of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their diverse applications in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing and recognition applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dicycloheptylpyridine-2,6-dicarboxamide typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid with cycloheptylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for N,N’-dicycloheptylpyridine-2,6-dicarboxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-dicycloheptylpyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N,N’-dicycloheptylpyridine-2,6-dicarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-dicycloheptylpyridine-2,6-dicarboxamide involves its ability to chelate metal ions through its pyridine and amide groups. This chelation can stabilize metal complexes and facilitate catalytic reactions. The compound can also interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide
- N,N’-bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide
- N,N’-bis(2-pyridylethyl)pyridine-2,6-dicarboxamide
Uniqueness
N,N’-dicycloheptylpyridine-2,6-dicarboxamide is unique due to its cycloheptyl groups, which provide steric hindrance and influence the compound’s reactivity and binding properties. This makes it particularly useful in applications requiring selective binding and stabilization of metal complexes .
Properties
IUPAC Name |
2-N,6-N-di(cycloheptyl)pyridine-2,6-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c25-20(22-16-10-5-1-2-6-11-16)18-14-9-15-19(24-18)21(26)23-17-12-7-3-4-8-13-17/h9,14-17H,1-8,10-13H2,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBROYUJTJCCHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=NC(=CC=C2)C(=O)NC3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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